Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethyl ester group at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with trifluoroacetaldehyde and subsequent cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.
Scientific Research Applications
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The compound may inhibit specific enzymes or receptors, thereby altering cellular pathways and processes.
Comparison with Similar Compounds
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Contains an amino group and a cyano group, offering different reactivity and applications.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine with triazole, resulting in unique biological activities, particularly in neuroprotection and anti-inflammatory applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.
Properties
IUPAC Name |
ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-3-16-7(15)6-4-5(2)13-8(14-6)9(10,11)12/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFWDOFMQDRDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151315 | |
Record name | 4-Pyrimidinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945717-60-2 | |
Record name | 4-Pyrimidinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945717-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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